molecular formula C24H21N3O4S B2388954 (Z)-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 866347-98-0

(Z)-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No. B2388954
CAS RN: 866347-98-0
M. Wt: 447.51
InChI Key: RATPPXZBRYLSJT-LCUIJRPUSA-N
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Description

(Z)-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, also known as TCH, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. TCH is a chromene derivative that exhibits a range of biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Crystal Structure and Polymorphism

Research by Reis et al. (2013) on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives highlights the importance of crystal structure analysis for understanding the physicochemical properties of chromene derivatives. Their study elucidates how different crystalline forms, including polymorphs, affect the properties of these compounds, which is crucial for their application in materials science and drug design (Reis et al., 2013).

Multicomponent Synthesis

The work of Nizami and Hua (2018) on synthesizing 3H-Naphtho[2.1-b]pyran-2-carboxamides through a three-component cyclocoupling reaction demonstrates the potential for innovative synthetic routes in creating chromene derivatives. Such methodologies are valuable for the development of new compounds with potential applications in various fields, including medicinal chemistry and materials science (Nizami & Hua, 2018).

Antioxidant and Antibacterial Properties

Studies by Subbareddy V. Chitreddy and Sumathi Shanmugam (2017) on the synthesis of 4H-chromene-3-carboxamide derivatives under solvent-free conditions reveal their potential antioxidant and antibacterial properties. These findings suggest that chromene derivatives could have significant applications in developing new antioxidant and antibacterial agents (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

Application in Diverse Synthesis

The creation of a novel one-pot three-step method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, as explored by Vodolazhenko et al. (2012), highlights the versatility of chromene derivatives in synthetic chemistry. This work showcases the potential for developing biologically active compounds and materials with unique properties (Vodolazhenko et al., 2012).

properties

IUPAC Name

(2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-16-7-11-19(12-8-16)25-23(28)21-15-18-5-3-4-6-22(18)31-24(21)26-27-32(29,30)20-13-9-17(2)10-14-20/h3-15,27H,1-2H3,(H,25,28)/b26-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATPPXZBRYLSJT-LCUIJRPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

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